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molecular formula C10H7ClN2 B1366303 2-Chloro-6-phenylpyrazine CAS No. 41270-62-6

2-Chloro-6-phenylpyrazine

Cat. No. B1366303
M. Wt: 190.63 g/mol
InChI Key: XSCFGLUXJLGZJE-UHFFFAOYSA-N
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Patent
US08987453B2

Procedure details

Prepared from 2,6-dichloropyrazine (1.01 g, 6.78 mmol) and phenylboronic acid (946.7 mg, 7.76 mmol) according to Method K, except the product was purified by silica gel chromatography (DCM, Rf=0.37) instead of preparative HPLC: 1H NMR (300 MHz, chloroform-D) δ ppm 7.46-7.53 (m, 3H), 7.94-7.98 (m, 2H), 8.22 (s, 1H), 8.63 (s, 1H). MS (DCI/NH3) m/z=191 (M+H)+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
946.7 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
946.7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (DCM, Rf=0.37) instead of preparative HPLC

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CN=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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